2-Chloro-4-methyl-5-phenylpyridine
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Overview
Description
2-Chloro-4-methyl-5-phenylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methylpyridine with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-5-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-amino-4-methyl-5-phenylpyridine or 2-thio-4-methyl-5-phenylpyridine.
Oxidation: Formation of 2-chloro-4-carboxy-5-phenylpyridine.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
2-Chloro-4-methyl-5-phenylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-phenylpyridine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methyl-4-phenylpyrimidine
- 2-Chloro-4-methyl-5-phenylpyridine
- 2-Chloro-5-iodopyridine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or binding characteristics are required .
Properties
Molecular Formula |
C12H10ClN |
---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
2-chloro-4-methyl-5-phenylpyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-7-12(13)14-8-11(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
HGGBRNDIABCGNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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